Cas no 1805233-73-1 (Methyl 3-chloromethyl-4-cyano-5-(trifluoromethoxy)benzoate)

Methyl 3-chloromethyl-4-cyano-5-(trifluoromethoxy)benzoate 化学的及び物理的性質
名前と識別子
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- Methyl 3-chloromethyl-4-cyano-5-(trifluoromethoxy)benzoate
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- インチ: 1S/C11H7ClF3NO3/c1-18-10(17)6-2-7(4-12)8(5-16)9(3-6)19-11(13,14)15/h2-3H,4H2,1H3
- InChIKey: FZHLGJYBIJRROM-UHFFFAOYSA-N
- SMILES: ClCC1C=C(C(=O)OC)C=C(C=1C#N)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 19
- 回転可能化学結合数: 4
- 複雑さ: 379
- トポロジー分子極性表面積: 59.3
- XLogP3: 3.1
Methyl 3-chloromethyl-4-cyano-5-(trifluoromethoxy)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015010657-500mg |
Methyl 3-chloromethyl-4-cyano-5-(trifluoromethoxy)benzoate |
1805233-73-1 | 97% | 500mg |
782.40 USD | 2021-06-21 | |
Alichem | A015010657-250mg |
Methyl 3-chloromethyl-4-cyano-5-(trifluoromethoxy)benzoate |
1805233-73-1 | 97% | 250mg |
504.00 USD | 2021-06-21 | |
Alichem | A015010657-1g |
Methyl 3-chloromethyl-4-cyano-5-(trifluoromethoxy)benzoate |
1805233-73-1 | 97% | 1g |
1,460.20 USD | 2021-06-21 |
Methyl 3-chloromethyl-4-cyano-5-(trifluoromethoxy)benzoate 関連文献
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
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Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
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7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
Methyl 3-chloromethyl-4-cyano-5-(trifluoromethoxy)benzoateに関する追加情報
Methyl 3-chloromethyl-4-cyano-5-(trifluoromethoxy)benzoate (CAS No. 1805233-73-1): A Comprehensive Overview
Methyl 3-chloromethyl-4-cyano-5-(trifluoromethoxy)benzoate, identified by its CAS number 1805233-73-1, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This benzoate derivative exhibits a unique structural configuration that positions it as a valuable intermediate in the development of novel therapeutic agents. The presence of multiple functional groups, including a chloromethyl moiety, a cyanide group, and a trifluoromethoxy substituent, imparts distinct chemical properties that make it particularly useful in synthetic chemistry and drug discovery.
The compound's structure is characterized by a benzoic acid backbone esterified with methanol, which enhances its solubility and reactivity in various organic solvents. The 3-chloromethyl group serves as a versatile handle for further functionalization, enabling the construction of more complex molecular architectures. This feature is particularly advantageous in medicinal chemistry, where the ability to modify specific regions of a molecule can fine-tune its biological activity.
The cyanide group at the 4-position introduces a polar and electron-withdrawing nature to the molecule, which can influence its interactions with biological targets. In drug design, such functional groups are often strategically incorporated to enhance binding affinity or modulate pharmacokinetic properties. The combination of these features makes Methyl 3-chloromethyl-4-cyano-5-(trifluoromethoxy)benzoate a promising candidate for further exploration in the development of small-molecule drugs.
In recent years, there has been growing interest in the use of trifluoromethoxy-substituted compounds due to their enhanced metabolic stability and improved bioavailability. The trifluoromethoxy group, located at the 5-position of the benzoate ring, contributes to these desirable properties by increasing lipophilicity while maintaining good water solubility. This balance is crucial for achieving effective drug delivery and minimizing side effects.
The compound's potential applications extend beyond pharmaceuticals into materials science and agrochemicals. For instance, its structural motifs can be leveraged in the design of advanced polymers or specialty chemicals that exhibit unique physical or chemical properties. The versatility of Methyl 3-chloromethyl-4-cyano-5-(trifluoromethoxy)benzoate lies in its ability to serve as a building block for diverse synthetic pathways.
Recent research has highlighted the compound's role in the synthesis of bioactive molecules targeting various disease pathways. For example, studies have demonstrated its utility in constructing scaffolds that mimic natural products with known pharmacological effects. By leveraging computational methods and high-throughput screening, researchers have identified derivatives of this compound that exhibit promising activity against enzymes and receptors involved in inflammatory responses.
The synthesis of Methyl 3-chloromethyl-4-cyano-5-(trifluoromethoxy)benzoate involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic strategies include nucleophilic substitution reactions to introduce the chloromethyl and cyanide groups, followed by esterification to attach the methyl ester moiety. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to enhance synthetic efficiency.
In conclusion, Methyl 3-chloromethyl-4-cyano-5-(trifluoromethoxy)benzoate (CAS No. 1805233-73-1) is a multifaceted compound with broad applications in pharmaceutical research and industrial chemistry. Its unique structural features make it an invaluable intermediate for designing novel therapeutic agents with improved pharmacological profiles. As research continues to uncover new synthetic methodologies and biological targets, the significance of this compound is expected to grow further.
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